Neoalsogenin A

Description

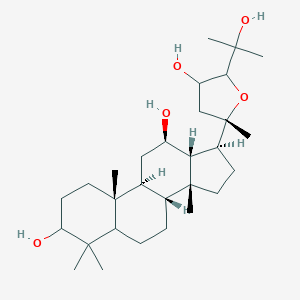

Neoalsogenin A is a triterpenoid compound belonging to the dammarane-type saponin family, characterized by a tetracyclic structure with a 20(S),24(S)-epoxy moiety. These compounds are often studied for their bioactivity, particularly in metabolic and pharmacological contexts .

Properties

CAS No. |

143436-21-9 |

|---|---|

Molecular Formula |

C25H32N2O5 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1 |

InChI Key |

NOLIODARMCPTMK-KJYFKQERSA-N |

SMILES |

CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C |

Canonical SMILES |

CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |

Synonyms |

3,12,23,25-tetrahydroxy-20,24-epoxydammarane neoalsogenin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Neoalsogenin A shares a core epoxydammarane skeleton with compounds such as Neoalsogenin B and (20S,24S)-epoxydammarane-3,12,23,25-tetrol (Compound 4 in ). Key structural differences include:

Structural Implications :

Spectroscopic Characterization

Advanced NMR techniques (e.g., ¹H-¹H COSY, HMBC, NOESY) are critical for distinguishing these compounds. For example:

- Neoalsogenin B : Distinctive ¹³C NMR signals for the C-3 ketone (~210 ppm) and hydroxylated carbons (C-23/C-25: ~70–75 ppm) .

- Compound 4: NOESY correlations confirm the stereochemistry of hydroxyl groups at C-3 and C-25, which are absent in Neoalsogenin B .

- This compound : Expected to show NMR signals consistent with hydroxyl groups at C-3 and C-12, similar to Compound 4 but lacking the ketone observed in Neoalsogenin B.

Bioactivity and Metabolic Pathways

- Neoalsogenin B : Identified as a metabolite in human plasma and urine, suggesting a role in dammarane-type saponin metabolism. Its ketone group may influence binding to serum proteins or enzymatic degradation .

Tables of Key Data

Table 1: NMR Chemical Shift Comparison (Selected Carbons)

| Carbon Position | Neoalsogenin B (ppm) | Compound 4 (ppm) | This compound (Predicted, ppm) |

|---|---|---|---|

| C-3 | 210.5 (ketone) | 72.3 (hydroxyl) | 73.0–74.0 |

| C-12 | 75.8 | 75.6 | 75.5–76.0 |

| C-20/C-24 (epoxy) | 58.2/59.1 | 58.3/59.0 | 58.0–59.5 |

Table 2: Bioactivity Hypotheses

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Neoalsogenin A in natural sources?

this compound, a triterpenoid or related phytochemical, requires multi-modal characterization. Initial identification involves:

- Chromatographic separation (HPLC, TLC) paired with mass spectrometry (LC-MS/MS) for molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve structural features like hydroxyl groups or glycosylation sites.

- UV-Vis spectroscopy to detect conjugated systems (e.g., carbonyl groups).

Methodological Note: Cross-validate results with reference standards and databases (e.g., PubChem, SciFinder) to minimize misidentification .

Q. How can researchers ensure purity and stability of this compound during extraction and storage?

- Purity assessment: Use high-resolution techniques (e.g., GC-MS, HPLC-DAD) to detect contaminants. Calculate purity via peak area normalization or external calibration curves .

- Stability protocols: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via stability-indicating assays .

- Storage recommendations: Lyophilize samples and store in inert atmospheres (argon) at -80°C to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data for this compound across studies?

Conflicting results (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:

- Source variability: Standardize plant material (geographic origin, harvest season) and extraction protocols .

- Assay interference: Test for false positives (e.g., solvent-DMSO interactions in cell viability assays) using orthogonal methods (e.g., ATP-based luminescence vs. MTT) .

- Dose-response validation: Perform rigorous dose-escalation studies and calculate IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. How can in silico methods optimize this compound’s synthetic pathways or derivatization?

- Retrosynthetic analysis: Use tools like ChemAxon or Reaxys to propose feasible synthetic routes, prioritizing steps with high atom economy .

- Molecular docking: Predict binding affinities to target proteins (e.g., COX-2, NF-κB) using AutoDock Vina or Schrödinger Suite to guide functional group modifications .

- ADMET prediction: Employ SwissADME or pkCSM to assess pharmacokinetic liabilities (e.g., poor solubility, CYP450 inhibition) early in design .

Q. What methodologies resolve structural ambiguities in this compound’s stereochemistry?

- X-ray crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) for unambiguous stereochemical assignment .

- Vibrational circular dichroism (VCD): Compare experimental and computed spectra to assign absolute configurations .

- Synthetic corroboration: Chemically synthesize proposed stereoisomers and compare bioactivity/NMR data .

Methodological Frameworks

Q. How to design a reproducible assay for this compound’s mechanism of action?

- Positive/Negative controls: Include known agonists/inhibitors (e.g., dexamethasone for anti-inflammatory assays) .

- Blinded experiments: Assign sample codes to minimize observer bias .

- Data transparency: Report raw data, statistical tests (ANOVA, t-tests), and effect sizes in supplemental materials .

What criteria define a robust research question for studying this compound’s pharmacological potential?

Apply the FINER framework :

- Feasible: Ensure access to sufficient quantities (e.g., via semi-synthesis if natural yields are low).

- Novel: Investigate understudied targets (e.g., epigenetic modifiers vs. conventional apoptosis pathways).

- Ethical: Prioritize in vitro/ex vivo models before animal testing .

- Relevant: Align with global health priorities (e.g., antimicrobial resistance, cancer) .

Data Analysis & Reporting

Q. How should researchers document contradictory findings in this compound studies?

- Negative result reporting: Publish in dedicated journals (e.g., Journal of Negative Results) to avoid publication bias .

- Meta-analysis: Pool data from multiple studies using random-effects models to identify heterogeneity sources .

- Transparency statements: Disclose limitations (e.g., batch variability, assay sensitivity) in the discussion section .

Q. What statistical approaches validate this compound’s synergistic effects in combination therapies?

- Isobolographic analysis: Calculate combination indices (CI < 1 indicates synergy) .

- Response surface methodology (RSM): Model interactions between this compound and co-administered drugs .

- Network pharmacology: Map multi-target interactions via STRING or KEGG pathways .

Ethical & Reproducibility Considerations

Q. How to ensure compliance with ethical standards in this compound research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.